N-Cbz-3-Aminomethyl-8-azabicyclo[3.2.1]octane
Description
Properties
Molecular Formula |
C16H22N2O2 |
|---|---|
Molecular Weight |
274.36 g/mol |
IUPAC Name |
benzyl 3-(aminomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate |
InChI |
InChI=1S/C16H22N2O2/c17-10-13-8-14-6-7-15(9-13)18(14)16(19)20-11-12-4-2-1-3-5-12/h1-5,13-15H,6-11,17H2 |
InChI Key |
HYYDRPYZAUANKR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)OCC3=CC=CC=C3)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cbz-3-Aminomethyl-8-azabicyclo[3.2.1]octane typically involves the following steps:
Formation of the Azabicyclo[3.2.1]octane Core: This can be achieved through various methods, including the enantioselective construction of the azabicyclo[3.2.1]octane scaffold.
Introduction of the Aminomethyl Group: This step involves the functionalization of the azabicyclo[3.2.1]octane core to introduce the aminomethyl group.
Protection of the Amino Group: The amino group is protected using the benzyloxycarbonyl (Cbz) group to form the final compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet production demands. These methods often involve optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Cbz-3-Aminomethyl-8-azabicyclo[3.2.1]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
N-Cbz-3-Aminomethyl-8-azabicyclo[3.2.1]octane has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: The compound is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of N-Cbz-3-Aminomethyl-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to interact with enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Tropane Derivatives
The parent compound, 8-azabicyclo[3.2.1]octane (nortropane), lacks substituents but serves as a foundational scaffold. Key derivatives include:
- 8-Methyl-8-azabicyclo[3.2.1]octane (tropane) : Methylation at the bridgehead nitrogen increases lipophilicity and alters pharmacokinetics. Tropane derivatives like atropine and cocaine are pharmacologically significant .
- 3-Amino-8-azabicyclo[3.2.1]octane: Used in Maraviroc (CCR5 antagonist), this derivative highlights the importance of amino substitution for receptor binding.
Key Differences :
Azabicyclo[3.3.0]octane Derivatives
Replacement of the tropane core with 5-amino-3-azabicyclo[3.3.0]octane (a fused bicyclo[3.3.0] system) was explored in Maraviroc analogs. Despite similar pKa values (~9.42 ± 0.48), the altered ring geometry reduced CCR5 binding affinity by ~30%, emphasizing the tropane scaffold’s superior conformational fit .
Sulfonamide-Functionalized Azabicyclo Derivatives
- 2-Azabicyclo[3.2.1]octane sulfonamides: Derivatives with dansyl or biphenylsulfonamide groups exhibit antiviral activity against HPIV-3 and EMCV. However, N-Cbz-3-aminomethyl substitution may reduce antiviral efficacy due to steric hindrance from the Cbz group .
- 8-[(4-Aminophenyl)sulfonyl]-8-azabicyclo[3.2.1]octane-3-carbonitrile: This compound demonstrates how sulfonamide and nitrile substituents enhance solubility and target engagement compared to the Cbz-protected analog .
Activity Comparison :
| Compound | Antiviral Activity (HPIV-3) | Key Substituents |
|---|---|---|
| 2-Azabicyclo[3.2.1]octane sulfonamide | Moderate (IC50 ~10 µM) | Dansyl group |
| N-Cbz-3-Aminomethyl derivative | Not reported | Cbz-aminomethyl |
Heteroatom-Modified Bicyclic Systems
- 8-Oxa-3-azabicyclo[3.2.1]octane (M4): Evaluated in PI3K inhibitors, oxygen substitution at the 8-position reduced binding affinity compared to the all-carbon tropane system.
- 3-Oxa-8-azabicyclo[3.2.1]octane (M3) : Similar to M4, oxygen introduction disrupts hydrophobic interactions critical for kinase inhibition .
Diazabicyclo Derivatives
- 1,2-Diazabicyclo[3.2.1]octane : The additional nitrogen atom introduces polarity but reduces metabolic stability. Unlike the Cbz-protected derivative, this compound lacks a sterically shielded amine, limiting its use in CNS-targeted therapies .
Biological Activity
N-Cbz-3-Aminomethyl-8-azabicyclo[3.2.1]octane is a nitrogen-containing bicyclic compound that has garnered attention for its significant biological activities, particularly in the realm of neuropharmacology. This article explores its biological activity, mechanisms, and potential therapeutic applications, supported by various research findings and case studies.
Structural Characteristics
This compound features a unique bicyclic structure that includes a carbobenzyloxy (Cbz) protective group on the amino functionality. This structural configuration enhances its chemical properties and biological interactions, making it a valuable scaffold in medicinal chemistry.
Biological Activity
The compound has shown notable interactions with several enzymes, particularly:
- Acetylcholinesterase (AChE) : this compound acts as an inhibitor of AChE, which is crucial for the breakdown of acetylcholine in the nervous system. This inhibition can lead to increased levels of acetylcholine, potentially enhancing cholinergic transmission and offering therapeutic benefits for neurodegenerative diseases such as Alzheimer's disease .
- Butyrylcholinesterase (BChE) : Similar to its action on AChE, this compound also inhibits BChE, further contributing to prolonged acetylcholine signaling in synaptic clefts.
The primary mechanism through which this compound exerts its effects involves binding to the active sites of target enzymes, leading to decreased enzymatic activity. This interaction not only affects neurotransmission but may also influence other signaling pathways associated with nicotinic acetylcholine receptors (nAChRs)【1】【4】.
Neuropharmacology
Research has indicated that this compound can enhance cognitive functions and improve memory retention in animal models at low doses【3】【4】. These findings suggest its potential use in treating cognitive deficits associated with various neurological disorders.
Inflammatory Response Modulation
Studies have explored related compounds within the azabicyclo[3.2.1]octane class that inhibit intracellular N-acylethanolamine-hydrolyzing acid amidase (NAAA), presenting a novel approach to managing inflammatory responses【2】. Although not directly tested on this compound, these findings highlight the broader therapeutic potential of azabicyclic compounds.
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 6-Oxa-3-Azabicyclo[3.2.1]octan-8-one hydrochloride | Contains oxygen heteroatom | Used in tropane alkaloid synthesis; different reactivity |
| 2-Azabicyclo[3.2.1]octane | Lacks Cbz protection | Simpler structure; used extensively in drug discovery |
| Benzyl 3-(hydroxymethyl)-8-azabicyclo[3.2.1]octane | Hydroxymethyl group addition | Offers different functionalization opportunities |
N-Cbz-3-Aminomethyl's specific protective group allows for selective interactions with biological targets, providing a versatile platform for drug design【1】【4】.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
